molecular formula C16H28O2Si B8753500 (4-((Triisopropylsilyl)oxy)phenyl)methanol

(4-((Triisopropylsilyl)oxy)phenyl)methanol

Cat. No. B8753500
M. Wt: 280.48 g/mol
InChI Key: CZURBJZPXSQFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((Triisopropylsilyl)oxy)phenyl)methanol is a useful research compound. Its molecular formula is C16H28O2Si and its molecular weight is 280.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-((Triisopropylsilyl)oxy)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((Triisopropylsilyl)oxy)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-((Triisopropylsilyl)oxy)phenyl)methanol

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

[4-tri(propan-2-yl)silyloxyphenyl]methanol

InChI

InChI=1S/C16H28O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-10,12-14,17H,11H2,1-6H3

InChI Key

CZURBJZPXSQFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 75 mL of dry diethyl ether was added a solution of lithium aluminium hydride (4M in diethyl ether, 14 mL, 55.8 mmol), and the solution was cooled to 0° C. A solution of ethyl 4-{[tris(1-methylethyl)silyl]oxy}benzoate (Step 1, 9.0 g, 27.9 mmol) in dry diethyl ether (90 mL) was added dropwise, maintaining the temperature below 5-10° C. After the addition was completed, stirring of the reaction mixture was continued for 1 h at 0° C. Then, still at the same temperature, a saturated aqueous solution of sodium sulfate (60 mL) was added with caution. After warming to rt, the precipitate which had formed was removed by filtration, and the residue was washed with diethyl ether. The organic layer was separated from the filtrate, and the aqueous layer was extracted with diethyl ether. The combined organic layers were washed with water and brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed in vacuo. The crude product thus obtained was purified by MPLC (silica, cyclohexane/ethyl acetate 5:1→1:1) to afford the title compound in pure form (7.38 g, 94%): 1H NMR (400 MHz, CDCl3) δ 7.21 (d, 2H), 6.87 (d, 2H), 4.60 (d, 2H), 1.56 (t, 1H), 1.23 (m, 1H), 1.10 (d, 18H); EI-MS m/z 280 (M)+; HPLC RT (Method H) 5.33 min.
Name
ethyl 4-{[tris(1-methylethyl)silyl]oxy}benzoate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

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